molecular formula C11H22ClN3 B12232737 N-[(1-ethylpyrazol-4-yl)methyl]-3-methylbutan-1-amine;hydrochloride

N-[(1-ethylpyrazol-4-yl)methyl]-3-methylbutan-1-amine;hydrochloride

Cat. No.: B12232737
M. Wt: 231.76 g/mol
InChI Key: PFWAFMOMOZVENV-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-3-methylbutan-1-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-3-methylbutan-1-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with 3-methylbutan-1-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-3-methylbutan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-3-methylbutan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-3-methylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-(1-ethylpyrazol-4-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine
  • **N-[(1-ethylpyrazol-4-yl)methyl]pyrazine-2-carboxamide
  • **N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine

Uniqueness

N-[(1-ethylpyrazol-4-yl)methyl]-3-methylbutan-1-amine;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H22ClN3

Molecular Weight

231.76 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-3-methylbutan-1-amine;hydrochloride

InChI

InChI=1S/C11H21N3.ClH/c1-4-14-9-11(8-13-14)7-12-6-5-10(2)3;/h8-10,12H,4-7H2,1-3H3;1H

InChI Key

PFWAFMOMOZVENV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCCC(C)C.Cl

Origin of Product

United States

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